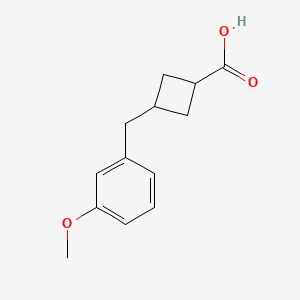
3-(3-Methoxybenzyl)cyclobutanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxybenzyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H16O3 It is a derivative of cyclobutanecarboxylic acid, featuring a methoxybenzyl group attached to the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxybenzyl)cyclobutanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutanecarboxylic acid and 3-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The cyclobutanecarboxylic acid is first deprotonated by the base, forming a carboxylate anion. This anion then undergoes nucleophilic substitution with 3-methoxybenzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification techniques.
化学反应分析
Types of Reactions
3-(3-Methoxybenzyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Hydroxybenzyl)cyclobutanecarboxylic acid or 3-(3-Formylbenzyl)cyclobutanecarboxylic acid.
Reduction: Formation of 3-(3-Methoxybenzyl)cyclobutanemethanol or 3-(3-Methoxybenzyl)cyclobutanecarbaldehyde.
Substitution: Formation of 3-(3-Hydroxybenzyl)cyclobutanecarboxylic acid or 3-(3-Aminobenzyl)cyclobutanecarboxylic acid.
科学研究应用
3-(3-Methoxybenzyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Methoxybenzyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with enzymes and receptors, potentially modulating their activity. The cyclobutanecarboxylic acid moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-(3-Hydroxybenzyl)cyclobutanecarboxylic acid
- 3-(3-Formylbenzyl)cyclobutanecarboxylic acid
- 3-(3-Aminobenzyl)cyclobutanecarboxylic acid
Uniqueness
3-(3-Methoxybenzyl)cyclobutanecarboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and solubility.
属性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC 名称 |
3-[(3-methoxyphenyl)methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-16-12-4-2-3-9(8-12)5-10-6-11(7-10)13(14)15/h2-4,8,10-11H,5-7H2,1H3,(H,14,15) |
InChI 键 |
KFYJSGBKEYHQMT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CC2CC(C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)
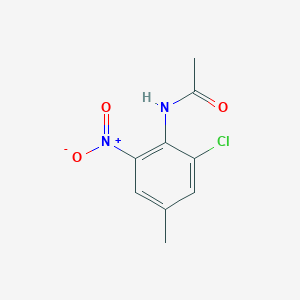
![2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13004869.png)
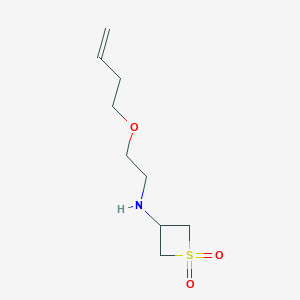

![7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13004883.png)
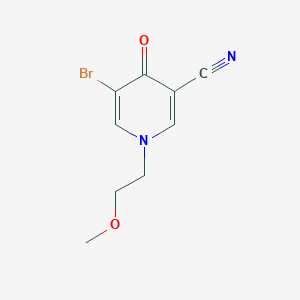
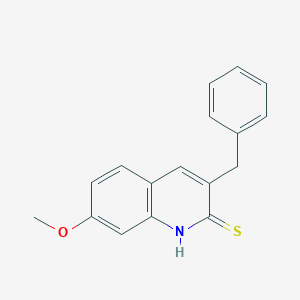
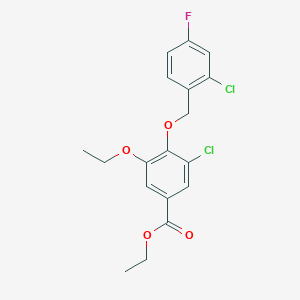
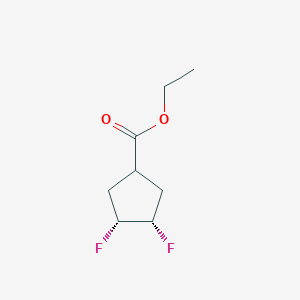
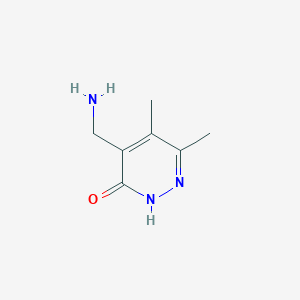
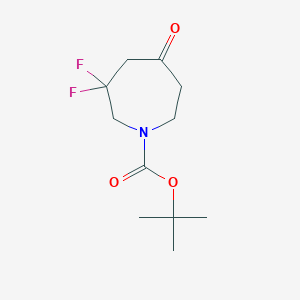
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)
![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13004926.png)
